
(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid
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Overview
Description
(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid is an organic compound characterized by the presence of a chlorophenyl group, an amino group, and a phenylacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-chloroaniline with a suitable thiol compound under basic conditions.
Acryloylation: The resulting thioether is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Isomerization: The final step involves the isomerization of the resulting compound to obtain the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The presence of the chlorophenyl and phenylacrylic acid moieties suggests possible activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the phenylacrylic acid moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid
- (Z)-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid
Uniqueness
The uniqueness of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid lies in the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its fluorinated or brominated analogs
Biological Activity
(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid, known by its CAS number 898638-24-9, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClNO3S. The compound features a phenylacrylic acid backbone with a thioether side chain, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of phenylacrylic acid derivatives with chlorophenyl amino compounds. A notable method includes:
- Formation of Thioether : The reaction of 4-chlorophenylamine with an appropriate thio compound.
- Condensation : The thioether is then condensed with phenylacrylic acid derivatives under acidic conditions to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The half-maximal effective concentration (EC50) values ranged from 5 to 10 µM depending on the cell line tested .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated:
- Radical Scavenging Ability : this compound exhibits significant radical scavenging activity in various assays, indicating its potential use as a protective agent against oxidative stress-related diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Breast Cancer Study : In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours .
- Inflammatory Disease Model : In a murine model of acute inflammation, administration of this compound led to a significant decrease in paw edema and reduced histological signs of inflammation when compared to the vehicle control group .
Properties
IUPAC Name |
(Z)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-6-8-14(9-7-13)19-16(20)11-23-15(17(21)22)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)(H,21,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBHTBXYGCYFJQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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